

"Naphthalene-2,6-diamine molecular weight and formula"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Naphthalene-2,6-diamine**

Cat. No.: **B1363542**

[Get Quote](#)

An In-depth Technical Guide to **Naphthalene-2,6-diamine** for Researchers and Drug Development Professionals

Introduction

Naphthalene-2,6-diamine is a high-purity aromatic diamine that serves as a critical building block in advanced materials science and medicinal chemistry. Characterized by a rigid naphthalene core with amino groups at the 2 and 6 positions, this compound offers a unique linear geometry that imparts exceptional thermal and mechanical properties to polymers.^[1] Its versatile reactivity also makes it a valuable precursor for a wide range of functional materials and a promising scaffold for the development of novel therapeutic agents.^{[1][2]} This guide provides an in-depth overview of the core properties, synthesis, applications, and handling protocols for **Naphthalene-2,6-diamine**, tailored for professionals in research and drug development.

Part 1: Core Properties of Naphthalene-2,6-diamine

A thorough understanding of the fundamental chemical and physical properties of **Naphthalene-2,6-diamine** is essential for its effective application in research and development.

Chemical Identity

- Chemical Formula: $C_{10}H_{10}N_2$ ^{[3][4][5][6][7][8]}

- Molecular Weight: 158.20 g/mol [3][4][5][6][7]
- CAS Number: 2243-67-6[3][4][5][6]
- Synonyms: 2,6-Naphthalenediamine, 2,6-Diaminonaphthalene[4][9]

Physicochemical Properties

The distinct properties of **Naphthalene-2,6-diamine** are summarized in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Appearance	White to Light yellow powder/crystal	[4][7]
Melting Point	224.0 to 228.0 °C	[7]
Topological Polar Surface Area	52.04 Å ²	[5][6][8]
Hydrogen Bond Donor Count	2	[6][8]
Hydrogen Bond Acceptor Count	2	[6][8]
Purity	>98.0% (HPLC)	[4][7]
Solubility	Good solubility in organic solvents; limited in water	[9]
Storage Temperature	Room temperature, in a dark place under inert atmosphere	[6][7]

Structural Information

The molecular structure of **Naphthalene-2,6-diamine** features a naphthalene ring system with two amino groups, leading to a rigid and linear molecular geometry.

Caption: Molecular structure of **Naphthalene-2,6-diamine** ($C_{10}H_{10}N_2$).

Part 2: Synthesis and Reactivity

Naphthalene-2,6-diamine is a versatile synthetic intermediate due to the reactivity of its amino groups.[\[1\]](#)

Synthetic Pathways

The synthesis of aromatic diamines like **Naphthalene-2,6-diamine** often involves multi-step processes. A general conceptual workflow for producing such compounds is illustrated below. The synthesis of related compounds, such as 2,6-bis(4-aminophenoxy)naphthalene, provides insight into the types of reactions involved.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of aromatic diamines.

Chemical Reactivity

The two primary amino groups of **Naphthalene-2,6-diamine** are nucleophilic and readily undergo reactions such as:

- Polymerization: It serves as a monomer in condensation polymerization with dianhydrides or diacyl chlorides to form high-performance polyimides and polyamides.[\[1\]](#) The rigid naphthalene backbone contributes to the resulting polymers' superior thermal stability and mechanical strength.[\[1\]](#)
- Electrophilic Aromatic Substitution: The amino groups activate the naphthalene ring, making it susceptible to further functionalization through electrophilic substitution reactions.[\[9\]](#)
- Derivatization: The amino groups can be modified to synthesize a wide range of derivatives, including naphthalene diimides (NDIs), which are of significant interest in materials science.[\[11\]](#)[\[12\]](#)

Part 3: Applications in Research and Drug Development

The unique structural and chemical properties of **Naphthalene-2,6-diamine** make it a valuable compound in several advanced scientific fields.

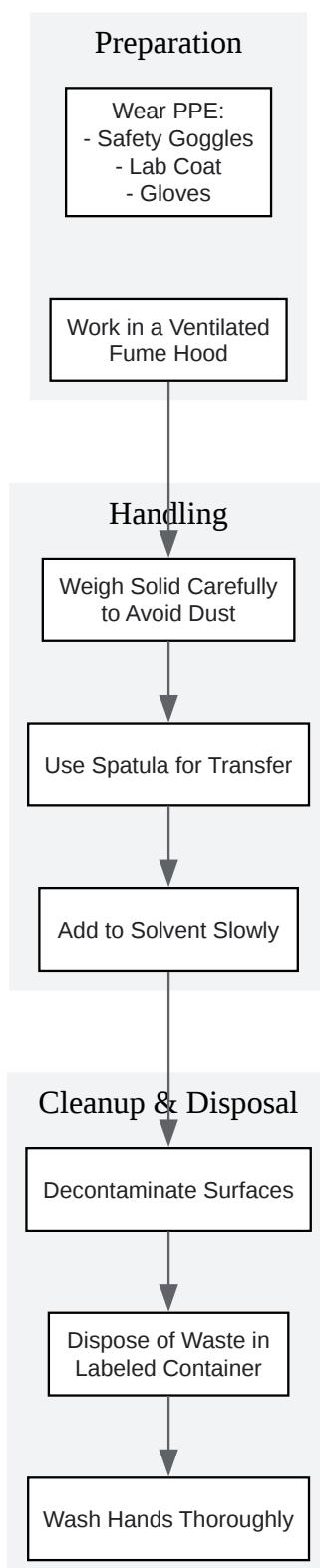
Monomer for High-Performance Polymers

Aromatic diamines are fundamental for producing robust polymers like polyimides and polyamides, which are sought after in the aerospace, electronics, and automotive industries for their exceptional stability.^[1] The incorporation of the rigid, planar naphthalene unit from **Naphthalene-2,6-diamine** into polymer backbones enhances these desirable properties.^[1]

Precursor for Functional Materials

Naphthalene-2,6-diamine is a key starting material for the synthesis of core-substituted naphthalene diimides (NDIs).^[11] NDIs are a class of electron-deficient compounds with excellent thermal stability and charge-carrier mobility, making them ideal candidates for:

- Organic Electronics: As n-type semiconductors in organic field-effect transistors (OFETs) and photovoltaic devices.^{[11][13]}
- Sensors: For the detection of specific ions and molecules.^{[11][12]}
- Supramolecular Chemistry: In the construction of complex molecular architectures like catenanes and rotaxanes.^[11]


Scaffold in Medicinal Chemistry

The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds.^[2] Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][14]} The diamine functional groups on **Naphthalene-2,6-diamine** provide convenient handles for chemical modification, allowing for the creation of diverse compound libraries for drug discovery programs.^[1] Several naphthalene-based drugs, such as naftifine, nafcillin, and terbinafine, are used as antimicrobial agents.^[14]

Part 4: Experimental Protocols

General Handling and Safety Precautions

Naphthalene-2,6-diamine is suspected of causing cancer and can cause skin and eye irritation.^{[3][7]} Adherence to strict safety protocols is mandatory.

[Click to download full resolution via product page](#)

Caption: Standard workflow for safely handling **Naphthalene-2,6-diamine**.

Step-by-Step Handling Protocol:

- Engineering Controls: Always handle **Naphthalene-2,6-diamine** inside a certified chemical fume hood to avoid inhalation of dust.[15]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]
- Dispensing: Avoid generating dust when weighing and transferring the solid.[15] Use a spatula and weigh the compound on a tared weigh paper or directly into the reaction vessel.
- Spill Management: In case of a spill, do not dry sweep. Carefully collect the material mechanically (e.g., with a scoop) and place it in a sealed container for disposal.[15][16] Ventilate the area.
- Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere, as it can be air-sensitive.[7]
- Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations.[17]

Quality Control

The purity of **Naphthalene-2,6-diamine** is critical for its applications, especially in polymerization and drug synthesis. Commercial suppliers typically provide a Certificate of Analysis (CoA) with purity data. Standard analytical techniques for quality control include:

- High-Performance Liquid Chromatography (HPLC): To determine the purity by area percentage.[4][7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[7]
- Nonaqueous Titration: To determine purity through chemical titration.[7]

Conclusion

Naphthalene-2,6-diamine is a compound of significant interest due to its unique structural properties and versatile reactivity. For materials scientists, it offers a pathway to high-

performance polymers with enhanced thermal and mechanical stability. For medicinal chemists and drug development professionals, it represents a valuable scaffold for creating novel therapeutics. Proper handling and an understanding of its chemical nature are paramount to harnessing its full potential in research and development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2749139, **Naphthalene-2,6-diamine**.
- Chemsoc. 2,6-diaminonaphthalene | CAS#:2243-67-6.
- Bandyopadhyay, S. et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. *Chemical Reviews*.
- Carl ROTH. Naphthalene - Safety Data Sheet.
- ResearchGate. Scheme 1. Synthesis of diamine 2,6-BAPON.
- Penta chemicals. Naphthalene - SAFETY DATA SHEET.
- Royal Society of Chemistry. Water-soluble naphthalene diimides: synthesis, optical properties, and colorimetric detection of biogenic amines.
- ResearchGate. Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Request PDF.
- Organic Syntheses. Synthesis of (pin)B-B(dan).
- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
- MDPI. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene-2,6-diamine | C10H10N2 | CID 2749139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene-2,6-diamine | CymitQuimica [cymitquimica.com]

- 5. 2,6-diaminonaphthalene | CAS#:2243-67-6 | Chemsr [chemsrc.com]
- 6. guidechem.com [guidechem.com]
- 7. Naphthalene-2,6-diamine | 2243-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. CAS 2243-67-6: 2,6-Naphthalenediamine | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Water-soluble naphthalene diimides: synthesis, optical properties, and colorimetric detection of biogenic amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. carlroth.com [carlroth.com]
- 16. msds.nipissingu.ca [msds.nipissingu.ca]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["Naphthalene-2,6-diamine molecular weight and formula"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1363542#naphthalene-2-6-diamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com